Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Hydroxy-3-isopropylbenzaldehyde
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-3-isopropylbenzaldehyde (CAS No: 67372-96-7), a substituted aromatic aldehyde of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, established synthesis protocols, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding all claims in authoritative references. The potential applications for this compound as a versatile building block in the development of novel chemical entities are also explored, providing a foundational resource for its use in laboratory and industrial settings.
2-Hydroxy-3-isopropylbenzaldehyde, with the CAS number 67372-96-7 , is an organic compound characterized by a benzene ring substituted with hydroxyl, isopropyl, and aldehyde functional groups at positions 1, 2, and 3, respectively[1]. Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the aldehyde group is a key feature influencing its reactivity and physical properties.
The IUPAC name for this compound is 2-hydroxy-3-propan-2-ylbenzaldehyde[1]. It is also known by synonyms such as 2-hydroxy-3-isopropyl-benzaldehyde and Benzaldehyde, 2-hydroxy-3-(1-methylethyl)-[1].
Caption: 2D Structure of 2-Hydroxy-3-isopropylbenzaldehyde.
Table 1: Physicochemical Properties of 2-Hydroxy-3-isopropylbenzaldehyde
| Property | Value | Source |
|---|---|---|
| CAS Number | 67372-96-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzaldehyde | [1] |
| Physical Form | Solid | |
| InChI Key | ORJQGHNTYRXBJF-UHFFFAOYSA-N | [1] |
| SMILES String | CC(C)C1=CC=CC(=C1O)C=O |[1] |
Synthesis and Manufacturing
The synthesis of 2-Hydroxy-3-isopropylbenzaldehyde is typically achieved through the formylation of 2-isopropylphenol. The introduction of an aldehyde group onto a phenol ring can be accomplished via several named reactions. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes[2].
The causality for choosing an ortho-directing formylation method lies in the activating and directing effects of the hydroxyl group on the aromatic ring. The hydroxyl group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 2-isopropylphenol, the bulky isopropyl group at position 2 sterically hinders one of the ortho positions, thereby favoring formylation at the other ortho position (C6) and the para position (C4). The choice of catalyst and reaction conditions is critical to maximize the yield of the desired 2-hydroxy-3-isopropylbenzaldehyde isomer.
Experimental Protocol: Reimer-Tiemann Formylation of 2-Isopropylphenol
This protocol describes a generalized, self-validating procedure for the synthesis of 2-Hydroxy-3-isopropylbenzaldehyde. The validation occurs through in-process monitoring and final product characterization, which confirms the successful formylation.
Materials:
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2-Isopropylphenol
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Chloroform (CHCl₃)
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water (deionized)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether or Dichloromethane (for extraction)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Preparation of the Phenoxide: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-isopropylphenol in an aqueous solution of excess sodium hydroxide (typically 4-5 equivalents). The reaction is exothermic; cooling may be necessary to maintain control. This deprotonation is crucial as the resulting phenoxide ion is significantly more activated towards electrophilic attack than the neutral phenol.
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Addition of Chloroform: While vigorously stirring the phenoxide solution, add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux (typically 50-65 °C). The reaction involves the in-situ generation of dichlorocarbene (:CCl₂) via the alpha-elimination of chloroform by the strong base. Dichlorocarbene is the electrophile that attacks the electron-rich phenoxide ring.
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Reaction and Hydrolysis: After the addition is complete, continue to heat and stir the mixture for several hours to ensure the reaction goes to completion. The intermediate dichloromethyl-substituted phenoxide is hydrolyzed by the aqueous base to form the aldehyde.
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Neutralization and Workup: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic (pH < 2). This step protonates the phenoxide to the hydroxyl group and neutralizes any remaining base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. The organic layer will contain the desired product along with unreacted starting material and isomers.
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Purification: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is typically a mixture of ortho and para isomers and can be purified by column chromatography or distillation.
Caption: Generalized workflow for the synthesis of 2-Hydroxy-3-isopropylbenzaldehyde.
Spectroscopic and Analytical Data
Characterization of 2-Hydroxy-3-isopropylbenzaldehyde is essential to confirm its identity and purity. Standard analytical techniques are employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet for the aldehyde proton (-CHO) would appear far downfield (δ 9.5-10.5 ppm). A singlet for the phenolic hydroxyl proton (-OH) would also be present, often broad, with its chemical shift dependent on concentration and solvent. The aromatic protons on the ring will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The isopropyl group will show a septet for the single proton and a doublet for the six equivalent methyl protons. For the related compound 2-hydroxy-3-methylbenzaldehyde, characteristic aldehyde and hydroxyl proton signals are observed at δ 9.852 and δ 11.2547, respectively[3].
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¹³C NMR: The carbon NMR would show a characteristic peak for the carbonyl carbon of the aldehyde at around 190-200 ppm. Aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the isopropyl group would appear in the aliphatic region.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be observed around 3200-3400 cm⁻¹. C-H stretches from the aromatic ring and the alkyl group would also be present.
Applications and Research Interest
While specific applications of 2-Hydroxy-3-isopropylbenzaldehyde are not extensively documented in mainstream literature, its structure is analogous to other hydroxybenzaldehydes that are valuable intermediates in various industries[2].
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Pharmaceutical and Agrochemical Synthesis: Hydroxybenzaldehydes are common precursors for the synthesis of more complex molecules with biological activity. The presence of three functional groups (hydroxyl, aldehyde, isopropyl) on the ring allows for a wide range of subsequent chemical modifications. Derivatives of similar structures, such as 2-hydroxy benzyl hydrazides, have demonstrated promising antibacterial and antioxidant properties, suggesting this scaffold is a strong candidate for therapeutic development[4].
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Flavor and Fragrance Industry: Substituted benzaldehydes are widely used in the creation of flavors and fragrances[5]. The specific substitution pattern of 2-Hydroxy-3-isopropylbenzaldehyde could impart unique organoleptic properties, making it a target for investigation in this field.
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Chelating Agents and Ligand Development: The ortho-hydroxyaldehyde moiety is a classic bidentate ligand scaffold (salicylaldehyde type) capable of forming stable complexes with a variety of metal ions. These complexes can have applications in catalysis, materials science, and analytical chemistry.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 2-Hydroxy-3-isopropylbenzaldehyde must be handled with appropriate precautions in a well-ventilated laboratory environment.
GHS Hazard Information:
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Pictogram: GHS05 (Corrosion).
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Signal Word: Danger .
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Hazard Statement: H318 - Causes serious eye damage[1].
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Precautionary Statements:
Handling and Storage:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[6][7].
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Engineering Controls: Use in a chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).
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Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in an appropriate container for disposal[6][8].
References
- 2-Hydroxy-3-isopropylbenzaldehyde. Sigma-Aldrich.
- 2-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 10171264. PubChem.
- 2-Hydroxy-3-methylbenzaldehyde | CAS#:41438-18-0. Chemsrc.
- Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH.
- Safety D
- SAFETY DATA SHEET - 2-Hydroxy-3-nitrobenzaldehyde. Fisher Scientific.
- H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
- Process for the preparation of hydroxybenzaldehydes.
- P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org.
Sources
- 1. 2-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. carlroth.com [carlroth.com]
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